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molecular formula C7H6N6O4 B3243475 2-(8-Carbamoyl-4-oxoimidazo[5,1-d][1,2,3,5]tetrazin-3(4H)-yl)acetic acid CAS No. 157466-98-3

2-(8-Carbamoyl-4-oxoimidazo[5,1-d][1,2,3,5]tetrazin-3(4H)-yl)acetic acid

Cat. No. B3243475
M. Wt: 238.16 g/mol
InChI Key: SSEWJYFCBNVBAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08450479B2

Procedure details

Ethyl 8-Carbamoyl-3,4-dihydro-4-oxoimidazo[5,1-d]-1,2,3,5-tetrazin-3-ylacetate (10.2 g) was suspended in hydrochloric acid (5 M, 50 mL). The suspension was stirred for 4 hours at 40-45° C. until hydrolysis was complete (TLC). The mixture was concentrated under reduced pressure to 20 mL and the solid product was collected and washed with acetone (3×20 mL). The product was dried under high vacuum to give the title compound. LCMS (ES−), m/z 237 (M−H−) in the solvent front. Yield 25.04%.
Name
Ethyl 8-Carbamoyl-3,4-dihydro-4-oxoimidazo[5,1-d]-1,2,3,5-tetrazin-3-ylacetate
Quantity
10.2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
25.04%

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[N:5]=[CH:6][N:7]2[C:12](=[O:13])[N:11]([CH2:14][C:15]([O:17]CC)=[O:16])[N:10]=[N:9][C:8]=12)(=[O:3])[NH2:2]>Cl>[C:1]([C:4]1[N:5]=[CH:6][N:7]2[C:12](=[O:13])[N:11]([CH2:14][C:15]([OH:17])=[O:16])[N:10]=[N:9][C:8]=12)(=[O:3])[NH2:2]

Inputs

Step One
Name
Ethyl 8-Carbamoyl-3,4-dihydro-4-oxoimidazo[5,1-d]-1,2,3,5-tetrazin-3-ylacetate
Quantity
10.2 g
Type
reactant
Smiles
C(N)(=O)C=1N=CN2C1N=NN(C2=O)CC(=O)OCC
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
42.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
The suspension was stirred for 4 hours at 40-45° C. until hydrolysis
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated under reduced pressure to 20 mL
CUSTOM
Type
CUSTOM
Details
the solid product was collected
WASH
Type
WASH
Details
washed with acetone (3×20 mL)
CUSTOM
Type
CUSTOM
Details
The product was dried under high vacuum

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(N)(=O)C=1N=CN2C1N=NN(C2=O)CC(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 25.04%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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